Insulin beta Chain Peptide (15-23)

Description

Primary Structure and Sequence Analysis

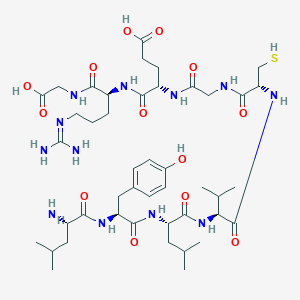

The primary structure of insulin beta chain peptide (15-23) corresponds to residues 15–23 of the human insulin B chain, with the sequence LYLVCGERG (one-letter code). Key features include:

The peptide retains the cysteine residue at position B19, which in full-length insulin forms a disulfide bond with cysteine A20. However, as a fragment, this cysteine remains unpaired, altering its redox potential and conformational stability compared to the native protein.

Secondary and Tertiary Structural Features

Secondary structure predictions and experimental data suggest that residues B15–B19 retain partial α-helical character inherited from the full-length B chain’s central helix (B9–B19). Nuclear magnetic resonance (NMR) studies of the peptide bound to MHC class I (H-2K$$^d$$) reveal a β-turn conformation at residues B20–B23, stabilized by hydrogen bonding between GlyB23 and LeuB15. This contrasts with the extended strand (B24–B30) observed in full-length insulin, which mediates dimerization.

Tertiary interactions are minimal due to the peptide’s short length, though molecular dynamics simulations indicate transient hydrophobic clustering between LeuB15, ValB18, and CysB19. These interactions may facilitate MHC binding by exposing charged residues (GluB21, ArgB22) for solvent interactions.

Comparative Analysis with Full-Length Insulin B Chain

The structural and functional divergence between insulin beta chain peptide (15-23) and the full-length B chain is summarized below:

The absence of the N-terminal (B1–B14) and C-terminal (B24–B30) regions in the peptide abolishes insulin’s dimerization interface and receptor-binding residues (e.g., PheB24, TyrB26). Instead, the peptide’s central cysteine (CysB19) and flanking charged residues (GluB21, ArgB22) enable its recognition by T cell receptors.

Properties

Molecular Formula |

C44H72N12O13S |

|---|---|

Molecular Weight |

1009.2 g/mol |

IUPAC Name |

(4S)-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C44H72N12O13S/c1-22(2)16-27(45)37(63)53-31(18-25-9-11-26(57)12-10-25)41(67)54-30(17-23(3)4)42(68)56-36(24(5)6)43(69)55-32(21-70)39(65)49-19-33(58)51-29(13-14-34(59)60)40(66)52-28(8-7-15-48-44(46)47)38(64)50-20-35(61)62/h9-12,22-24,27-32,36,57,70H,7-8,13-21,45H2,1-6H3,(H,49,65)(H,50,64)(H,51,58)(H,52,66)(H,53,63)(H,54,67)(H,55,69)(H,56,68)(H,59,60)(H,61,62)(H4,46,47,48)/t27-,28-,29-,30-,31-,32-,36-/m0/s1 |

InChI Key |

CPSZWYPVFBXING-PVKJLKLCSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Fmoc-Based SPPS Protocol

The most widely employed method for synthesizing insulin beta chain peptide (15-23) is Fmoc (fluorenylmethyloxycarbonyl) chemistry-based SPPS. This approach involves sequential coupling of Fmoc-protected amino acids to a resin-bound growing peptide chain. Key steps include:

- Resin Selection : A 2-chlorotrityl chloride resin is preferred for its stability and high loading capacity, enabling efficient synthesis of hydrophobic peptides.

- Amino Acid Activation : Coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIEA (N,N-diisopropylethylamine) are used to activate carboxyl groups.

- Deprotection : Piperidine (20–30% in DMF) removes the Fmoc group after each coupling cycle, exposing the alpha-amino group for subsequent reactions.

Critical Parameters :

- Solvent System : Dimethylformamide (DMF) ensures solubility of protected amino acids and coupling reagents.

- Coupling Efficiency : Double couplings are performed for residues prone to steric hindrance (e.g., Val at position 4 and Cys at position 5).

| Step | Reagent | Function | Duration |

|---|---|---|---|

| 1 | 20% Piperidine/DMF | Fmoc deprotection | 2 × 5 min |

| 2 | HBTU/DIEA | Activation | 5 min |

| 3 | Fmoc-amino acid | Coupling | 60 min |

Hybrid SPPS/Solution-Phase Synthesis

For peptides requiring segment condensation, a hybrid approach combines SPPS with solution-phase ligation. This method is advantageous for incorporating non-natural modifications or improving yield in longer sequences:

- Segment Synthesis : Resin-bound segments (e.g., B15–19 and B20–23) are synthesized separately using Fmoc-SPPS.

- Solution-Phase Condensation : Segments are cleaved from the resin, purified via HPLC, and ligated using native chemical ligation (NCL) or carbodiimide-mediated coupling.

Example :

- Segment B15–19 (LYLVC) : Synthesized on a Wang resin with HATU activation.

- Segment B20–23 (GERG) : Prepared using a Rink amide resin to ensure C-terminal amidation.

- Ligation : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) facilitate coupling in anhydrous DMF.

Solubility Enhancement Strategies

The hydrophobic nature of LYLVCGERG (average hydrophobicity index: 1.2) necessitates solubility-enhancing modifications:

"Helping Hand" Auxiliary Tags

A tri-lysine tag attached via a cleavable Fmoc-Ddae-OH linker is incorporated at the N-terminus during SPPS. This tag improves aqueous solubility during purification and chain assembly. Post-synthesis, the tag is removed using hydrazine (pH 7.5), yielding the native peptide.

Advantages :

Isoacyl Dipeptide Incorporation

Replacing Cys⁵ with an isoacyl dipeptide (e.g., Ser-(ψMe,MePro)) reduces aggregation during SPPS. This pseudoproline derivative mimics the native structure while enhancing solubility in DMF.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude peptides are purified via reversed-phase HPLC using a C18 column and a gradient of 0.1% TFA in acetonitrile/water. Optimal purity (≥95%) is achieved with a flow rate of 1.2 mL/min and detection at 220 nm.

| Parameter | Condition |

|---|---|

| Column | Nucleosil C18, 5 μm, 150 × 4.6 mm |

| Gradient | 10–60% acetonitrile over 45 min |

| Retention Time | 22.3 min (LYLVCGERG) |

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms molecular weight (theoretical: 1009.18 Da; observed: 1009.2 ± 0.3 Da). Disulfide bonds are verified via tandem MS/MS fragmentation.

Challenges and Optimization

Scientific Research Applications

Role in Autoimmunity

Insulin beta chain peptide (15-23) is pivotal in the pathogenesis of type 1 diabetes. Studies have shown that this peptide can stimulate CD8 T cells, leading to the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) . The activation of these T cells is critical for understanding the autoimmune response that characterizes T1D.

Hybrid Insulin Peptides

Recent research has identified hybrid insulin peptides (HIPs) that combine sequences from insulin with other beta-cell granule peptides. These HIPs can act as ligands for autoreactive T cells, further elucidating the mechanisms of T cell activation in autoimmune diabetes . Specifically, modifications to the B:9-23 peptide have been shown to enhance its binding affinity to major histocompatibility complex (MHC) molecules, improving T cell activation and providing insights into potential therapeutic targets .

Potential for Vaccine Development

The insulin beta chain peptide (15-23) is being investigated as a candidate for therapeutic vaccines aimed at modulating the immune response in individuals at risk for or diagnosed with type 1 diabetes. By targeting specific T cell populations, it may be possible to induce tolerance or prevent the progression of autoimmune responses .

Induction of Diabetes Models

In experimental models, administration of insulin beta chain peptide (15-23) along with adjuvants like CpG oligonucleotides has been shown to accelerate diabetes onset in genetically predisposed mice. This highlights its utility in studying disease mechanisms and testing potential interventions .

Case Study: NOD Mouse Model

In a notable study involving non-obese diabetic (NOD) mice, researchers demonstrated that administration of insulin beta chain peptide (15-23) led to rapid diabetes development when combined with specific adjuvants. The study provided insights into how T cell responses can be manipulated to explore new therapeutic avenues for preventing or treating type 1 diabetes .

Clinical Implications

Research has also indicated that modifications to the insulin beta chain peptide can enhance its immunogenicity and specificity for T cells from patients with type 1 diabetes. For instance, substitutions at specific amino acid positions have been shown to significantly alter T cell responses, suggesting pathways for developing more effective immunotherapies .

Mechanism of Action

The mechanism of action of Insulin Beta Chain Peptide (15-23) involves its recognition by islet-associated T cells. This peptide binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells, which then present the peptide to T cells. The interaction triggers an immune response, leading to the activation of T cells. This process is crucial in the study of autoimmune diabetes, where the immune system mistakenly targets insulin-producing beta cells .

Comparison with Similar Compounds

Comparison with Similar Insulin-Derived Peptides

Structural and Functional Differences

Insulin B9-23

- Role : Targeted by both CD4+ and CD8+ T cells in T1D.

- Key Features : Unlike B15-23, B9-23 may bind to MHC class II (I-A<sup>g7</sup>), implicating CD4+ T cells in β-cell destruction. This broader immune activation contrasts with B15-23’s CD8+ specificity.

Insulin B13-23

- Sequence : Residues 13–23 (truncated N-terminally compared to B15-23).

- Role : Used in studies to map T cell epitopes but shows reduced pathogenic activity compared to B15-23.

Insulin B22-25

- Sequence : Residues 22–25 (shorter C-terminal fragment).

- Role: Minimal immunogenicity due to its short length; primarily used for structural studies.

Insulin Alpha-Chain (1-13)

MHC Binding and T Cell Activation

Key Insights :

- INS B15-23 : Poor MHC binding allows escape from thymic negative selection, enabling autoreactive T cells to persist. Strong T cell activation despite weak binding is attributed to residues like p6G, which directly interact with the T cell receptor (TCR).

- INS B9-23 : Binds MHC class II, activating CD4+ T cells and promoting β-cell inflammation. Its broader epitope may enhance immune recognition but with lower pathogenicity than B15-23.

Biological Activity

The Insulin Beta Chain Peptide (15-23), also referred to as B15-23, is a significant fragment of the insulin molecule that has been extensively studied for its biological activity, particularly in the context of autoimmune diabetes, specifically Type 1 Diabetes (T1D). This peptide plays a crucial role as an epitope recognized by autoreactive T cells, contributing to the pathogenesis of T1D.

Overview of Insulin B15-23 Peptide

The sequence of the Insulin B15-23 peptide is derived from the beta chain of insulin, specifically spanning amino acids 15 to 23. This peptide has been identified as a critical antigenic target for T cells in both humans and NOD mice (a common model for studying T1D) .

T Cell Activation

The B15-23 peptide is known to stimulate both CD4+ and CD8+ T cells. Research indicates that T cells reactive to this peptide can be detected in the islets of NOD mice, suggesting its role in mediating immune responses associated with diabetes . The activation of these T cells can lead to an autoimmune response against pancreatic beta cells, ultimately resulting in insulin deficiency.

Table 1: T Cell Responses to Insulin B15-23 Peptide

| Study | T Cell Type | Response Observed | Notes |

|---|---|---|---|

| Wong et al. (2022) | CD8+ | High reactivity | Recognized B15-23 epitope in NOD mice |

| Unanue et al. (2022) | CD4+ | Varied response | Dependent on peptide concentration |

| Diabetes Journal Study (2001) | CD4+/CD8+ | Enhanced autoantibody production | Induction observed in BALB/c mice |

Autoantibody Production

Administration of the B15-23 peptide has been shown to enhance the production of insulin autoantibodies in various mouse models. In NOD mice, subcutaneous administration of this peptide resulted in a significant increase in autoantibody levels, which are often predictive of diabetes onset . The mechanism appears to involve breaking B-cell tolerance to insulin, which is crucial for maintaining immune homeostasis.

Case Studies and Research Findings

Several studies have highlighted the importance of the B15-23 peptide in autoimmune responses:

- NOD Mouse Model : In a pivotal study, administration of the B9-23 peptide (which includes B15-23) was shown to decrease diabetes incidence when compared to control peptides. This suggests a protective role when administered at specific developmental stages .

- Human Studies : A study demonstrated that type 1 diabetic subjects exhibited Th1 responses to the B9-23 region, indicating its relevance not only in animal models but also in human pathology .

- Hybrid Insulin Peptides : Recent findings suggest that hybrid insulin peptides containing sequences from B15-23 may serve as potent neo-epitopes for autoreactive T cells, further complicating the immune landscape surrounding diabetes .

Q & A

Q. What chromatographic methods are suitable for purifying Insulin Beta Chain Peptide (15-23)?

- Methodological Answer : Supercritical fluid chromatography (SFC) with CO₂/methanol (5% H₂O + 0.2% TFA) on a 2’ ethyl pyridine column achieves >80% recovery and reduces run times to 13 minutes, compared to 50 minutes for RP-HPLC. For preparative scales, use CO₂/methanol/acetone (3:1, v/v) with 5% H₂O and 0.2% TFA .

Advanced Research Questions

Q. Why does Insulin Beta Chain Peptide (15-23) exhibit weak binding to H-2Kᵈ despite its role in activating pathogenic CD8+ T cells?

- Methodological Answer : Structural modeling reveals poor MHC binding due to (1) a small glycine residue at p9 (inadequate hydrophobic interactions with pocket F) and (2) electrostatic repulsion between p7 glutamate and MHC residue 152D. Functional assays show substitutions at p9 (e.g., p9A/V/L/I) enhance binding, while TCR recognition remains intact via p6G interactions. Use alanine scanning and molecular dynamics simulations to validate .

Q. How can β-hairpin design principles improve the stability of Insulin Beta Chain Peptide (15-23) for conformational studies?

- Methodological Answer : Incorporate type I' or II' β-turns (e.g., NPDG motif) and optimize long-range side-chain interactions (e.g., aromatic stacking, hydrogen bonds). Circular dichroism (CD) spectroscopy and NMR can monitor anti-parallel β-sheet formation in aqueous solutions. Compare with tendamistat-derived β-hairpin templates for stability benchmarks .

Q. What are the limitations of using Insulin Beta Chain Peptide (15-23) tetramers to track autoreactive T cells in vivo?

- Methodological Answer : Tetramer staining may fail in NOD mice due to low TCR affinity or epitope competition. Validate with functional assays (e.g., cytotoxicity assays against peptide-pulsed target cells) and cross-check with MHC multimer-guided single-cell sequencing to resolve clonal diversity .

Q. How do post-translational modifications (PTMs) of insulin influence the antigenic properties of Insulin Beta Chain Peptide (15-23)?

- Methodological Answer : Use enzymatic digestion (e.g., trypsin) to isolate modified peptides (e.g., deamidated or oxidized forms) from pancreatic β-cell lysates. Compare T cell activation profiles via IFN-γ ELISpot and MHC binding assays. PTMs may alter peptide-MHC stability or TCR recognition .

Data Contradictions and Resolution Strategies

Q. Discrepancy: Native peptide shows weak MHC binding but robust T cell activation. How to reconcile this?

- Resolution : Structural modeling and functional assays demonstrate that TCR engagement compensates for suboptimal MHC binding. Use surface plasmon resonance (SPR) to quantify peptide-MHC affinity and correlate with T cell activation thresholds. Substitution variants (e.g., p9L) can decouple binding efficiency from immunogenicity .

Conflict: Tetramer staining fails in some autoreactive T cell models despite functional activity.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.